1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the reaction of 5-aminopyrazole with various reagents. One common method includes the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolopyridine core . Another method involves the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone derivatives under basic catalysis .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of catalysts such as AC-SO3H has been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the isopropyl and carbonitrile groups.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
Uniqueness
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, while the carbonitrile group provides a site for further functionalization .
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-7(2)14-10-9(6-13-14)3-8(4-11)5-12-10/h3,5-7H,1-2H3 |
InChI Key |
DKUNZWIOPCFJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=N2)C#N)C=N1 |
Origin of Product |
United States |
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